molecular formula C25H30N4O3 B2710472 3-(4-Benzylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione CAS No. 924865-55-4

3-(4-Benzylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione

Cat. No.: B2710472
CAS No.: 924865-55-4
M. Wt: 434.54
InChI Key: QFGRRQITIPURGF-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by two distinct substituents: a 4-benzylpiperazine group at position 3 and a 4-morpholinophenyl moiety at position 1. Pyrrolidine-2,5-dione (also known as succinimide) derivatives are well-documented in medicinal chemistry for their roles as enzyme inhibitors, receptor antagonists, and bioactive scaffolds . Its synthesis likely involves nucleophilic substitution or coupling reactions, akin to methods described for structurally related pyrrolidine-2,5-dione derivatives .

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-(4-morpholin-4-ylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3/c30-24-18-23(28-12-10-26(11-13-28)19-20-4-2-1-3-5-20)25(31)29(24)22-8-6-21(7-9-22)27-14-16-32-17-15-27/h1-9,23H,10-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGRRQITIPURGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Ring: Starting with a benzylamine derivative, the piperazine ring is formed through a cyclization reaction.

    Attachment of the Morpholine Group: The morpholine group is introduced through a nucleophilic substitution reaction.

    Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of a suitable precursor to form the pyrrolidine-2,5-dione core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the piperazine or morpholine rings.

    Reduction: Reduction reactions may target the carbonyl groups in the pyrrolidine-2,5-dione core.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Potential therapeutic agent for neurological disorders.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of pyrrolidine-2,5-dione derivatives are heavily influenced by substituent groups. Below is a comparative analysis with key analogues:

Compound Substituents Molecular Weight (g/mol) Reported Activity Reference
3-(4-Benzylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione 4-Benzylpiperazine (position 3), 4-Morpholinophenyl (position 1) ~447.5 (estimated) Hypothesized CNS activity (no direct data) N/A
1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione 11-Sulfanylundecanoyloxy (position 1) ~345.4 (calculated) Polymer conjugation agent
3-(4’-Aminophenyl)-1-pentylpyrrolidine-2,5-dione 4’-Aminophenyl (position 3), Pentyl (position 1) ~288.4 (calculated) Enzyme inhibition (unspecified)

Key Observations:

Substituent Diversity: The benzylpiperazine and morpholine groups in the target compound introduce steric bulk and hydrogen-bonding capacity, which may enhance binding to proteins or receptors compared to simpler substituents like the pentyl or sulfanylundecanoyloxy groups in analogues .

Biological Activity: The sulfanylundecanoyloxy derivative is utilized in polymer chemistry for thiol-mediated conjugation, indicating its reactivity with sulfhydryl groups . In contrast, the target compound’s morpholine and benzylpiperazine groups are more typical of CNS-targeting agents. The pentyl-aminophenyl analogue is cited in enzyme inhibition studies, aligning with Baker’s principles of active-site-directed irreversible inhibitors . The absence of an amine group in the target compound may reduce irreversible binding but improve selectivity.

Synthetic Accessibility: The synthesis of the sulfanylundecanoyloxy derivative involves straightforward esterification, as described in . The target compound’s synthesis likely requires multi-step functionalization of the pyrrolidine-2,5-dione core, similar to methods in .

Pharmacokinetic and Toxicity Considerations

  • Morpholine-containing compounds often exhibit improved solubility and blood-brain barrier penetration compared to non-polar substituents (e.g., pentyl groups) .
  • Benzylpiperazine derivatives are associated with neurotoxicity risks at high doses, as seen in recreational drugs, which may limit the therapeutic window of the target compound .

Biological Activity

3-(4-Benzylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores its synthesis, biological activity, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from piperazine derivatives and pyrrolidine diones, which are known for their diverse biological properties. The synthetic pathway often includes the formation of intermediates that are subsequently modified to enhance biological activity.

Anticancer Properties

Research indicates that derivatives similar to this compound exhibit significant anticancer activity. For example, studies on related compounds have demonstrated their ability to induce apoptosis in various cancer cell lines, including human lung adenocarcinoma and melanoma cells. These effects are often mediated through the activation of caspase pathways and the induction of DNA damage in hypoxic conditions typical of tumor environments .

Neuropharmacological Effects

The compound's structural features suggest potential activity as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. In vitro assays have shown that similar piperazine derivatives can effectively inhibit these enzymes, thereby enhancing cholinergic neurotransmission . The inhibition constants (IC50 values) for related compounds often range in the low micromolar concentrations, indicating potent activity.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : By binding to the active sites of AChE and BuChE.
  • Induction of Apoptosis : Through caspase activation pathways in cancer cells.
  • Targeting Hypoxic Tumor Cells : The compound may selectively induce cytotoxicity in hypoxic conditions, making it a candidate for targeted cancer therapies .

Research Findings

A summary of key findings from recent studies on similar compounds is presented in Table 1.

Compound NameActivity TypeIC50 (µM)Cell Line
Compound AAChE Inhibitor5.90SH-SY5Y
Compound BBuChE Inhibitor6.76SH-SY5Y
Compound CCytotoxic<10A549
Compound DApoptosis InducerN/AWM115

Case Studies

Several case studies highlight the efficacy of piperazine derivatives in treating neurodegenerative diseases and cancers:

  • Neuroprotective Effects : A study demonstrated that a piperazine-based compound improved cognitive function in animal models by enhancing cholinergic signaling.
  • Antitumor Activity : Another study reported that a structurally similar compound significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells.

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